

# Efficacy and Safety Profile of Camizestrant Combinations

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## Compound Focus: Camizestrant

CAS No.: 2222844-89-3

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CDK4/6 Inhibitor	Patient Number	Key Efficacy (All Combinations)	Most Common Treatment-Emergent Adverse Event (TEAE)
Abemaciclib [1]	53	Clinical Benefit Rate at 24 weeks (CBR24): 49.5%	Diarrhea (87.5% with 75 mg CAMI)
Palbociclib [1]	78	Median Progression-Free Survival (mPFS): 7.4 months (95% CI, 5.3-9.3)	Neutropenia (80% with 75 mg CAMI)
Ribociclib [1]	60	Antitumor activity was observed across all combinations, including in patients previously treated with a CDK4/6i and/or fulvestrant.	Neutropenia (32.1% with 400 mg RIB; 53.1% with 600 mg RIB)

## Key Findings and Clinical Implications

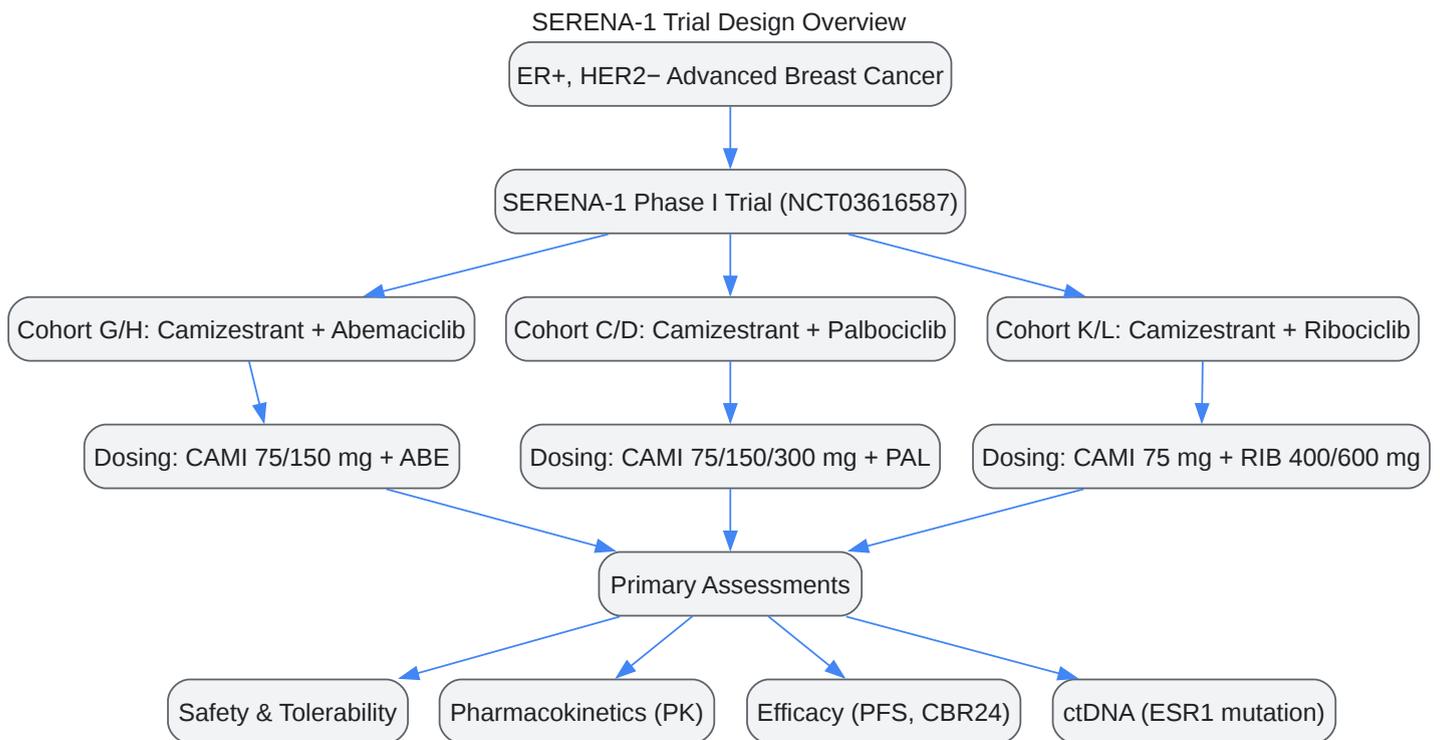
The data from the trials support the use of **camizestrant** as a new endocrine backbone in combination therapy.

- Consistent Efficacy: In the **SERENA-6** Phase III trial, switching to **camizestrant** plus a CDK4/6 inhibitor upon detection of an *ESR1* mutation demonstrated a **56% reduction in the risk of disease**

- progression or death** compared to continuing with an aromatase inhibitor plus a CDK4/6 inhibitor [2]. This benefit was consistent across all three CDK4/6 inhibitors and various patient subgroups [2].
- **Manageable Safety and Quality of Life: The safety profile of each combination was consistent with the known profiles of the individual drugs, with no new safety signals identified [1] [2]. Visual side effects (photopsia) with camizestrant were generally brief, caused minimal disruption to daily life, and did not lead to structural eye changes [3]. Patient-reported outcomes from SERENA-6 also showed that the camizestrant combination delayed the time to deterioration in global health status and quality of life compared to the standard-of-care arm [4].**

## Experimental Protocol Overview

The following diagram illustrates the structure of the SERENA-1 trial, which generated the comparative data.



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Here is a detailed breakdown of the trial's methodology [1] [5]:

- **Study Design:** SERENA-1 (NCT03616587) is a Phase I, multipart, open-label study. The parts relevant to CDK4/6 inhibitors (C, D, G, H, K, L) used a **dose-escalation and dose-expansion** format.
- **Patient Population:** The trial enrolled women with **ER-positive, HER2-negative advanced breast cancer** who had received a median of 2 prior regimens for advanced disease. Notably, 83% had received a prior CDK4/6 inhibitor and 59% had received prior fulvestrant, indicating a heavily pre-treated population [1].
- **Interventions:** Patients received:
  - **Camizestrant (75 or 150 mg) + Abemaciclib**
  - **Camizestrant (75, 150, or 300 mg) + Palbociclib**

- **Camizestrant (75 mg) + Ribociclib (400 or 600 mg)**
- All drugs were administered orally once daily. CDK4/6 inhibitors were given as per their regional labels, and dose adjustments were permitted based on prior treatment.
- **Primary Objectives:** To investigate the safety, tolerability, and define dosing regimens for **camizestrant** combinations.
- **Secondary Objectives:** To assess efficacy, antitumor activity, and pharmacokinetics.
- **Assessments:**
  - **Safety:** Treatment-emergent adverse events (TEAEs) were monitored.
  - **Efficacy:** Included Clinical Benefit Rate at 24 weeks (CBR24) and median Progression-Free Survival (mPFS), assessed per RECIST v1.1 guidelines.
  - **Pharmacokinetics (PK):** Plasma concentrations of all drugs were measured using validated liquid chromatography-tandem mass spectrometry (LC/MS-MS).
  - **Pharmacodynamics:** Circulating tumor DNA (ctDNA) was analyzed to monitor the impact on *ESR1* mutations.

In summary, the evidence supports **camizestrant** 75 mg as a well-tolerated and effective oral SERD that can be successfully combined with any of the three standard CDK4/6 inhibitors.

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To cite this document: Smolecule. [Efficacy and Safety Profile of Camizestrant Combinations].

Smolecule, [2026]. [Online PDF]. Available at:

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